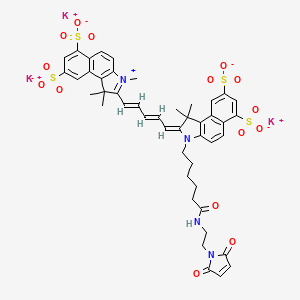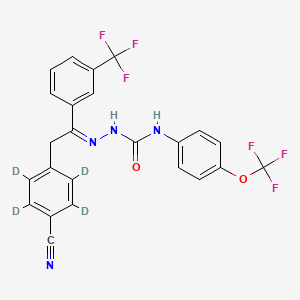
Metaflumizone-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metaflumizone-d4 is a deuterium-labeled version of metaflumizone, a semicarbazone insecticide. This compound acts as a potent sodium channel blocker, making it effective against a variety of pests . The deuterium labeling is primarily used for research purposes, particularly in the study of pharmacokinetics and metabolic profiles .
Vorbereitungsmethoden
The synthesis of metaflumizone involves several steps. The process begins with the synthesis of p-trifluoromethoxybenzene methyl carhamate, followed by the synthesis of p-trifluoromethoxybenzene aminooxamide, and finally, the synthesis of metaflumizone . The preparation method is noted for its simplicity, high efficiency, and high yield, with each step achieving more than 85% yield . The reagents used are of low toxicity, and the solvents can be recycled, making the process environmentally friendly .
Analyse Chemischer Reaktionen
Metaflumizone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions include 4-cyano benzoic acid, 4-trifluoromethoxy aniline, and N-[4-(trifluoromethoxy)phenyl] hydrazine carboxamide . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Wissenschaftliche Forschungsanwendungen
Metaflumizone-d4 has a wide range of scientific research applications. In chemistry, it is used as a tracer in the study of drug metabolism and pharmacokinetics . In biology, it is used to study the effects of sodium channel blockers on various organisms . In medicine, it is used to develop new insecticides and to study the effects of sodium channel blockers on human health . In industry, it is used in the development of new pesticides and insecticides .
Wirkmechanismus
Metaflumizone-d4 exerts its effects by blocking sodium channels in the nerve cells of target insects . This blockage prevents the transmission of nerve impulses, leading to paralysis and death of the insect . The molecular targets of this compound are the sodium channels, and the pathways involved include the inhibition of sodium ion flow through these channels .
Vergleich Mit ähnlichen Verbindungen
Metaflumizone-d4 is unique due to its deuterium labeling, which allows for detailed study of its pharmacokinetics and metabolic profiles . Similar compounds include other semicarbazone insecticides such as indoxacarb and pyrazoline insecticides . this compound stands out due to its specific mode of action as a sodium channel blocker and its use in detailed pharmacokinetic studies .
Eigenschaften
Molekularformel |
C24H16F6N4O2 |
|---|---|
Molekulargewicht |
510.4 g/mol |
IUPAC-Name |
1-[(Z)-[2-(4-cyano-2,3,5,6-tetradeuteriophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21-/i4D,5D,6D,7D |
InChI-Schlüssel |
MIFOMMKAVSCNKQ-WRRVFNCNSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/C3=CC(=CC=C3)C(F)(F)F)[2H])[2H])C#N)[2H] |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


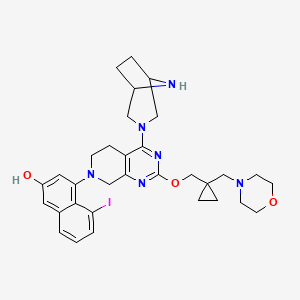


![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)
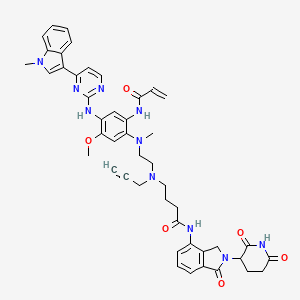
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)
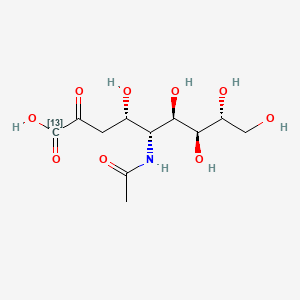
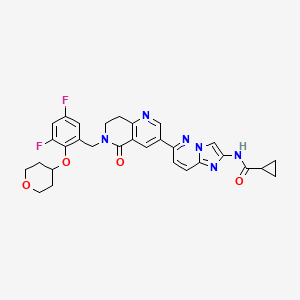
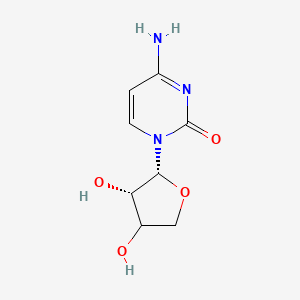
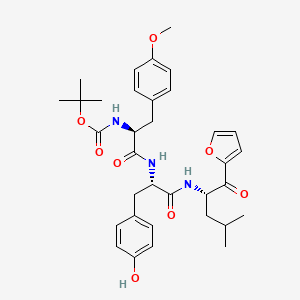
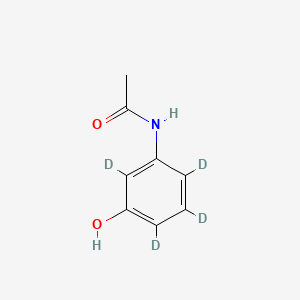
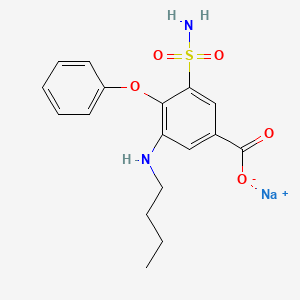
![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)
